molecular formula C13H9NO4 B6317315 2-Formyl-6-(3-nitrophenyl)phenol, 95% CAS No. 343603-90-7

2-Formyl-6-(3-nitrophenyl)phenol, 95%

Cat. No. B6317315
CAS RN: 343603-90-7
M. Wt: 243.21 g/mol
InChI Key: ORBBQTCGCRTVCF-UHFFFAOYSA-N
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Description

2-Formyl-6-(3-nitrophenyl)phenol, 95% (2F6NPP95) is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is a colorless, volatile liquid with a melting point of -5°C and a boiling point of 97°C. 2F6NPP95 has a molecular weight of 198.11 g/mol and a molecular formula of C7H5NO3. It is primarily used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other chemicals.

Scientific Research Applications

2-Formyl-6-(3-nitrophenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of heterocyclic compounds and as a precursor for the preparation of a range of other compounds. It has also been used as a reagent in the synthesis of biologically active compounds, such as inhibitors of HIV-1 protease and inhibitors of human cytochrome P450 enzymes. 2-Formyl-6-(3-nitrophenyl)phenol, 95% has also been used in the synthesis of a range of compounds with potential therapeutic applications, including antifungal agents, antiviral agents, and anti-inflammatory agents.

Mechanism of Action

2-Formyl-6-(3-nitrophenyl)phenol, 95% is an intermediate in the synthesis of a range of compounds. Upon reaction with an appropriate aldehyde or ketone, it forms a new compound. This new compound can then be further reacted with other compounds to form the desired product.
Biochemical and Physiological Effects
2-Formyl-6-(3-nitrophenyl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is primarily used as an intermediate in the synthesis of other compounds, and as such, its effects are largely dependent on the compounds it is used to synthesize.

Advantages and Limitations for Lab Experiments

2-Formyl-6-(3-nitrophenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is a colorless, volatile liquid with a low melting point and boiling point, making it easy to handle and store. It is also relatively inexpensive and readily available. However, it is also highly flammable and must be handled with caution.

Future Directions

The use of 2-Formyl-6-(3-nitrophenyl)phenol, 95% in the synthesis of compounds with potential therapeutic applications is an area of active research. In particular, research is being conducted into the use of 2-Formyl-6-(3-nitrophenyl)phenol, 95% in the synthesis of inhibitors of HIV-1 protease and inhibitors of human cytochrome P450 enzymes. Additionally, research is being conducted into the use of 2-Formyl-6-(3-nitrophenyl)phenol, 95% in the synthesis of compounds with potential applications in the treatment of cancer, Alzheimer’s disease, and other diseases. Research is also being conducted into the use of 2-Formyl-6-(3-nitrophenyl)phenol, 95% in the synthesis of compounds with potential applications in the treatment of bacterial and fungal infections. Finally, research is being conducted into the use of 2-Formyl-6-(3-nitrophenyl)phenol, 95% in the synthesis of compounds with potential applications in the treatment of inflammation and pain.

Synthesis Methods

2-Formyl-6-(3-nitrophenyl)phenol, 95% is synthesized through a two-step process. The first step involves the reaction of phenol with 3-nitrobenzaldehyde in the presence of a base catalyst. This reaction yields 2-formyl-6-(3-nitrophenyl)phenol, 95%. The second step involves the condensation of 2-Formyl-6-(3-nitrophenyl)phenol, 95% with an appropriate aldehyde or ketone to form the desired product.

properties

IUPAC Name

2-hydroxy-3-(3-nitrophenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-8-10-4-2-6-12(13(10)16)9-3-1-5-11(7-9)14(17)18/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBBQTCGCRTVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450970
Record name 2-hydroxy-3-(3-nitrophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

343603-90-7
Record name 2-Hydroxy-3′-nitro[1,1′-biphenyl]-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343603-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-3-(3-nitrophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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